REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][OH:11])=[C:6]([N+:12]([O-])=O)[CH:5]=1.[NH4+].[Cl-]>CCO.[Fe]>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][OH:11])=[C:6]([NH2:12])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)CO)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 75° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered while hot through Celite
|
Type
|
WASH
|
Details
|
The Celite was washed with EtOAc and MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc/H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc layers was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=C(C=C1)CO)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |